molecular formula C11H7F3N2O2 B8024477 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

Número de catálogo: B8024477
Peso molecular: 256.18 g/mol
Clave InChI: SVFNLLLJTHWRPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is a high-value chemical scaffold for researchers developing novel therapeutics against antibiotic-resistant Gram-positive bacteria. Scientific literature has firmly established that structurally related trifluoromethylpyrazole-benzoic acid derivatives exhibit potent activity against critical pathogens, including Staphylococcus aureus (such as methicillin-resistant MRSA strains) and Enterococcus faecium . These related compounds have demonstrated a bactericidal mode of action, effectively killing planktonic cells and disrupting biofilm formation, which is a major challenge in treating persistent infections . Investigations into the mechanism of action of these analogs suggest they may function by targeting bacterial cell membrane integrity and inhibiting essential biosynthetic pathways like fatty acid synthesis . The trifluoromethylpyrazole core is recognized as a privileged structure in medicinal chemistry, contributing to enhanced lipophilicity and bioavailability of lead compounds . This compound is offered exclusively for research use in antibacterial discovery and development, providing a core template for structure-activity relationship (SAR) studies to optimize potency and selectivity against multidrug-resistant ESKAPE and SPEAKS pathogens .

Propiedades

IUPAC Name

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-8(15-16-9)6-1-3-7(4-2-6)10(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFNLLLJTHWRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid typically involves the reaction of a pyrazole derivative with a trifluoromethylating agent, followed by coupling with a benzoic acid derivative. One common method involves the use of trifluoromethyl sulfonic acid as a trifluoromethylating agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Análisis De Reacciones Químicas

Types of Reactions

4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

Chemistry

4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new materials and catalysts, particularly in organic synthesis and materials science.

Biology

In biological research, this compound is being studied for its potential biological activities , including:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, making it valuable in biochemical assays.
  • Receptor Modulation : The compound's trifluoromethyl group enhances its binding affinity to biological targets, which could lead to advancements in drug design and therapeutic applications.

Medicine

Research is ongoing into the pharmaceutical potential of this compound. Its trifluoromethylated structure is associated with increased metabolic stability and bioactivity, which are advantageous for drug development, particularly for conditions where similar compounds have shown efficacy .

Industrial Applications

In industry, this compound is utilized in:

  • Agrochemicals : Its stability and reactivity make it suitable for use in the production of pesticides and herbicides.
  • Chemical Manufacturing : It serves as an intermediate in the synthesis of various industrial chemicals due to its versatile reactivity .

Mecanismo De Acción

The mechanism of action of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid with analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CF₃ at pyrazole-3; benzoic acid at pyrazole-5 256.19 High acidity, potential pharmacophore
3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid -CF₃ at pyrazole-3; benzoic acid at pyrazole-5 (meta-substituted) 256.19 Altered binding due to positional isomerism
4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (Celecoxib Carboxylic Acid) -CF₃ at pyrazole-3; sulfamoylphenyl at pyrazole-1 411.36 Celecoxib metabolite; lacks COX-2 selectivity
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid tert-butyl at pyrazole-3; phenyl at pyrazole-5 321.34 Bulky substituent improves metabolic stability
4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid Chloro, ethyl, methyl on pyrazole; amide linker 413.85 Pesticide intermediate; enhanced lipophilicity

Key Observations :

  • Functional Group Impact : The sulfamoyl group in Celecoxib Carboxylic Acid (vs. benzoic acid in the target) reduces COX-2 affinity but retains carboxylic acid-mediated interactions .
  • Substituent Bulk : The tert-butyl group in compound 34 increases hydrophobicity (clogP ~3.5 vs. ~2.8 for the target compound), improving membrane permeability .

Actividad Biológica

4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications, particularly in oncology and inflammation.

The molecular formula of this compound is C11H8F3N3O2C_{11}H_{8}F_{3}N_{3}O_{2} with a molecular weight of approximately 263.2 g/mol. Its structure features a pyrazole ring substituted with a trifluoromethyl group and a benzoic acid moiety, which contributes to its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity and binding affinity, enhancing its selectivity in modulating biological pathways. Notably, the compound has been studied for its potential as an enzyme inhibitor, particularly in cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating its role as a microtubule-destabilizing agent .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism
MDA-MB-23110Apoptosis induction
HepG215Microtubule destabilization
A549 (Lung)12Cell cycle arrest

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

Study 1: In Vivo Evaluation
In a recent study involving animal models, this compound was administered to assess its efficacy against tumor growth. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer therapeutic agent .

Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets, including enzymes involved in cancer progression. The results showed that the compound binds effectively to the active sites of these enzymes, suggesting a strong potential for therapeutic application .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step processes starting with functionalized pyrazole precursors. For example, pyrazole rings can be constructed via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. Subsequent coupling with benzoic acid derivatives is achieved through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key intermediates include trifluoromethyl-substituted pyrazole carboxamides or esters, which are hydrolyzed to the final benzoic acid derivative. Characterization of intermediates via 1H^1H-NMR and HRMS is critical to confirm regioselectivity and purity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H^1H-NMR : Used to confirm the pyrazole ring substitution pattern and benzoic acid protonation state. For instance, aromatic protons in the pyrazole and benzoic acid moieties appear as distinct multiplets in the 7.5–8.2 ppm range .
  • HRMS : Validates molecular weight and isotopic patterns, particularly for trifluoromethyl groups (e.g., C13H8F3N2O2\text{C}_{13}\text{H}_8\text{F}_3\text{N}_2\text{O}_2, expected [M+H]+^+ at 257.0534) .
  • HPLC : Monitors purity (>95% by UV detection at 254 nm) and resolves potential isomers or byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are commonly employed .

Q. What are the recommended protocols for assessing purity and stability during storage?

  • Methodological Answer :

  • Purity : Use Karl Fischer titration for water content, ICP-MS for heavy metal residues, and DSC (Differential Scanning Calorimetry) to detect polymorphic impurities.
  • Stability : Store under inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the trifluoromethyl group or decarboxylation. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and hydrogen-bonding networks. SHELXL refines structures against high-resolution data (<1.0 Å), with emphasis on anisotropic displacement parameters for trifluoromethyl groups. The program’s robust handling of twinned data (via HKLF5) is critical for crystals prone to pseudo-merohedral twinning. Hydrogen positions are optimized using SHELXE’s density modification tools. Validation with PLATON ensures correct space group assignment and absence of voids .

Q. What strategies mitigate E/Z isomerism during synthesis, and how are isomers characterized?

  • Methodological Answer :

  • Synthesis : Use sterically hindered bases (e.g., DBU) to favor kinetic control and minimize isomerization. Protecting groups (e.g., benzyloxy) on reactive sites can stabilize desired configurations .
  • Characterization : Dynamic 1H^1H-NMR (variable-temperature) distinguishes rotamers, while NOESY identifies spatial proximity of substituents. Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers if asymmetric centers are present .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The –CF3_3 group increases acidity of the pyrazole N–H proton (pKa_a ~8–9), enhancing hydrogen-bonding potential with biological targets. DFT calculations (e.g., Gaussian 16) model charge distribution and frontier molecular orbitals to predict reactivity .
  • Biological Relevance : In enzyme inhibition studies (e.g., meprin α/β), the –CF3_3 group improves binding affinity by filling hydrophobic pockets. SAR studies compare IC50_{50} values of –CF3_3 analogs against –CH3_3 or –Cl derivatives .

Q. What computational methods predict solubility and bioavailability of this compound?

  • Methodological Answer :

  • Solubility : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvation free energy in aqueous buffers. Adjust pH based on calculated pKa_a (e.g., ACD/Labs Percepta) to optimize dissolution .
  • Bioavailability : Molecular dynamics (GROMACS) models membrane permeability via logP (predicted ~2.5). ADMET predictors (e.g., SwissADME) assess CYP450 metabolism risks and plasma protein binding .

Contradictions and Limitations

  • Melting Point Variability : Reported mp ranges (e.g., 189–190°C in vs. 287.5–293.5°C for a pyridine analog in ) highlight the need for rigorous polymorph screening.
  • Isomer Handling : notes challenges in isolating E/Z isomers, requiring advanced chromatographic techniques not universally available .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.